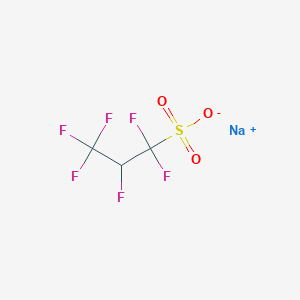
sodium;1,1,2,3,3,3-hexafluoropropane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium;1,1,2,3,3,3-hexafluoropropane-1-sulfonate is a chemical compound with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable subject of study in multiple fields.
Preparation Methods
The preparation of sodium;1,1,2,3,3,3-hexafluoropropane-1-sulfonate involves specific synthetic routes and reaction conditions. One common method includes reacting epoxy resin with aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative, which is then reacted with primary amine . Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and yield.
Chemical Reactions Analysis
sodium;1,1,2,3,3,3-hexafluoropropane-1-sulfonate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
sodium;1,1,2,3,3,3-hexafluoropropane-1-sulfonate has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and the behavior of molecules under different conditions. In biology, it can be used to investigate cellular processes and interactions. In medicine, it may have potential therapeutic applications, although further research is needed to fully understand its effects. In industry, this compound is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of sodium;1,1,2,3,3,3-hexafluoropropane-1-sulfonate involves its interaction with specific molecular targets and pathways. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the context and application of the compound .
Comparison with Similar Compounds
sodium;1,1,2,3,3,3-hexafluoropropane-1-sulfonate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or functional groups, such as other epoxy derivatives or aldehyde-containing compounds.
Properties
IUPAC Name |
sodium;1,1,2,3,3,3-hexafluoropropane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6O3S.Na/c4-1(2(5,6)7)3(8,9)13(10,11)12;/h1H,(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHRQLVXRDQUPM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)S(=O)(=O)[O-])F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(F)(F)F)(C(F)(F)S(=O)(=O)[O-])F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF6NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














